2-(2,4-Difluorophenyl)quinoline
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Overview
Description
2-(2,4-Difluorophenyl)quinoline is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . This method is favored due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and recyclable catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds such as 6-fluoroquinoline and 8-fluoroquinoline have been studied for their unique properties and applications.
Uniqueness
2-(2,4-Difluorophenyl)quinoline is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can lead to different interactions with biological targets compared to other fluorinated quinolines .
Properties
Molecular Formula |
C15H9F2N |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-11-6-7-12(13(17)9-11)15-8-5-10-3-1-2-4-14(10)18-15/h1-9H |
InChI Key |
NJDLYKDVARWZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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